molecular formula C12H10O3 B13927945 4-Hydroxy-8-methyl-2-naphthalenecarboxylic acid

4-Hydroxy-8-methyl-2-naphthalenecarboxylic acid

Cat. No.: B13927945
M. Wt: 202.21 g/mol
InChI Key: HLVMRDKBODXPFC-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-hydroxy-8-methyl- is an organic compound with the molecular formula C12H10O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both carboxylic acid and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methyl- typically involves the functionalization of naphthalene derivatives. One common method is the Friedel-Crafts acylation of naphthalene, followed by hydroxylation and methylation steps. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) for the acylation step and strong bases or acids for subsequent functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the controlled acylation of naphthalene, followed by selective hydroxylation and methylation. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the desired compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-8-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid) are used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-naphthalenecarboxylic acid, 4-oxo-8-methyl-, while reduction of the carboxylic acid group can produce 2-naphthalenemethanol, 4-hydroxy-8-methyl-.

Scientific Research Applications

Synthesis of Substituted Naphthoic Products

  • Building Block for Complex Molecules 8-Methyl-4-hydroxy-2-naphthoic acid is utilized in the synthesis of building blocks for complex molecules like 6-deoxymollugins .
  • Metalation Reactions It is involved in metalation reactions to produce trianions, which are then used in the regioselective construction of 5,5'-didesisopropyl-5,5'-dialkylapogossypol derivatives . These derivatives are potent pan-active inhibitors of antiapoptotic Bcl-2 family proteins .

Use in Cosmetics

Cosmetics may include synthetic or semi-synthetic polymers associated with natural polymers, offering properties such as thermal and chemo-sensitivity . Cosmetic polymers can prepare nanoparticles for delivering fragrances, modifying their release profile, and reducing evaporation risk .

Production of Naphthalene Carboxylic Acid Amide Compounds

4-Hydroxy-8-methyl-2-naphthalenecarboxylic acid can be used to produce naphthalene carboxylic acid amide compounds, which are valuable in synthesizing organic dyes, medical, and agricultural chemicals . A method for producing these compounds involves reacting a naphthalenecarboxylic acid halide compound with ammonium acetate in a solvent containing an ether bond . This method uses an inexpensive and less harmful amidating reagent, providing a product yield equal to or better than conventional methods .

Oxidation of Methyl-Substituted Naphthalenes

Studies on methyl-substituted naphthalenes have shown that microorganisms like Sphingomonas paucimobilis 2322 can metabolize these compounds through methyl group monoxygenation or ring dioxygenation . Intermediates are processed via dihydrodiols to form methyl-substituted salicylates, with multiple pathways leading to the formation of phthalate and (methyl)salicylate from 2-methylnaphthalene .

Due to the limited number of specific case studies available within the search results for the direct applications of "this compound," the following highlights related research and applications:

  • Metalation Reactions : A study details the metalation of a similar compound, 4-hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic acid, to create trianion 6, which is then used to synthesize antiapoptotic Bcl-2 inhibitors .
  • Cosmetic Applications : Polymers, including those with a naphthoic acid structure, are used in cosmetics for various purposes, such as film formation, rheology modification, and delivery of active ingredients .
  • Naphthalene Carboxylic Acid Amide Production : Naphthalene carboxylic acid amide compounds, derived from hydroxynaphthalenecarboxylic acids, are used in synthesizing organic dyes and medical and agricultural chemicals .

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, such as enzyme inhibition or receptor activation, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid: Lacks the hydroxyl and methyl groups, resulting in different chemical properties and reactivity.

    4-Hydroxy-2-naphthoic acid: Similar structure but without the methyl group, affecting its solubility and biological activity.

    8-Methyl-2-naphthoic acid: Lacks the hydroxyl group, influencing its chemical behavior and applications.

Uniqueness

2-Naphthalenecarboxylic acid, 4-hydroxy-8-methyl- is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties

Biological Activity

4-Hydroxy-8-methyl-2-naphthalenecarboxylic acid, a derivative of naphthalene, has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C12H10O3
  • Functional Groups : Hydroxyl (-OH), carboxylic acid (-COOH), and methyl (-CH3) groups attached to a naphthalene ring.

These functional groups contribute significantly to its reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals.

2. Inhibition of Enzymatic Activity

The compound has been identified as a potent inhibitor of certain enzymes, particularly those involved in melanin synthesis. Its inhibitory effects on tyrosinase (TYR) activity have been quantified:

CompoundIC50 (µM)Mechanism of Action
This compound1.1Competitive inhibition via copper chelation
Kojic Acid63Inhibition of TYR expression
β-Arbutin500Downregulation of TYR protein expression

This table illustrates that this compound is significantly more effective than both kojic acid and β-arbutin in inhibiting TYR activity, which is crucial for melanin production in cells .

3. Anticancer Potential

The compound has shown promise in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and progression. By binding to FGFRs, it disrupts downstream signaling pathways essential for cancer cell proliferation .

The biological effects of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The hydroxyl group facilitates hydrogen bonding with active sites of enzymes like TYR, while the carboxylic acid group can form ionic bonds.
  • Metal Chelation : The compound exhibits metal-chelating properties, particularly with copper ions, which are essential for the catalytic activity of TYR .

Case Study 1: Antimelanogenic Activity

A recent study focused on the antimelanogenic effects of this compound. It was found to inhibit melanin synthesis in human melanocytes more effectively than traditional agents like kojic acid. The study provided insights into the compound's potential application in treating hyperpigmentation disorders .

Case Study 2: Cancer Research

In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cell lines by targeting FGFRs. This mechanism suggests a dual role in both inhibiting tumor growth and potentially enhancing the efficacy of existing cancer therapies .

Properties

IUPAC Name

4-hydroxy-8-methylnaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-7-3-2-4-9-10(7)5-8(12(14)15)6-11(9)13/h2-6,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVMRDKBODXPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=C(C2=CC=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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